molecular formula C17H17N5O4S2 B2953114 2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide CAS No. 2380189-17-1

2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide

Cat. No.: B2953114
CAS No.: 2380189-17-1
M. Wt: 419.47
InChI Key: PPZLRDHOJCUJLW-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . The azetidine ring can be introduced through a nucleophilic substitution reaction, and the benzamide moiety is attached via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thienopyrimidine core can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The thienopyrimidine core can bind to the active site of kinases, inhibiting their activity and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide is unique due to its combination of a thienopyrimidine core, an azetidine ring, and a benzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S2/c1-26-14-3-2-11(6-12(14)16(18)23)28(24,25)21-10-7-22(8-10)17-15-13(4-5-27-15)19-9-20-17/h2-6,9-10,21H,7-8H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZLRDHOJCUJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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